5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3S/c1-10-2-4-11(5-3-10)13-9-20-15(18-13)19-14-7-6-12(16)8-17-14/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPMJQQOBDASKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps. One common method includes the reaction of 6-chloroquinoline-2-carboxylic acid with 2-[(4-methylphenyl)amino]-2-oxoethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is , with a molecular weight of approximately 374.3 g/mol. The compound features a thiazole ring, which is known for its biological activity, and a pyridine moiety that enhances its pharmacological properties .
Anticancer Activity
Research has indicated that derivatives of thiazole and pyridine, including this compound, exhibit potent anticancer properties. A study demonstrated that thiazole-pyridine hybrids showed significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups in these compounds was linked to enhanced activity .
Table 1: Anticancer Activity of Thiazole-Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.71 | |
| Compound B | HepG2 | 6.14 | |
| This compound | Various | TBD | Current Study |
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy against a range of microorganisms. Research indicates that thiazole derivatives show promising results against Gram-positive and Gram-negative bacteria. The structural modifications of thiazole-containing compounds have been found to enhance their antimicrobial activity significantly .
Table 2: Antibacterial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 15 | |
| Compound D | Escherichia coli | 12 | |
| This compound | TBD | TBD | Current Study |
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of cyclin-dependent kinases (CDK), specifically CDK4 and CDK6. These kinases are crucial in cell cycle regulation and are often overactive in cancer cells. The inhibition of these enzymes by thiazole-pyridine derivatives presents a potential therapeutic strategy for cancer treatment .
Table 3: CDK Inhibition Activity
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazole-pyridine derivatives and evaluated their anticancer activities in vitro. The results indicated that specific substitutions on the thiazole ring significantly improved the cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents .
Case Study 2: Structure–Activity Relationship Analysis
A structure–activity relationship (SAR) analysis performed on various thiazole-pyridine compounds highlighted the importance of the thiazole moiety for biological activity. Modifications to this moiety led to variations in potency against different cancer types, emphasizing the need for tailored drug design in developing effective therapeutics .
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the amino and ester functional groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
6-chloroquinoline-2-carboxylic acid: A precursor in the synthesis of the target compound.
4-methylphenylamine: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a bromine atom, a thiazole ring, and a pyridine moiety, which contribute to its reactivity and interactions with biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparisons with related compounds.
The molecular formula of this compound is , with a molecular weight of approximately 346.2 g/mol. The presence of multiple functional groups enhances its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrN₃S |
| Molecular Weight | 346.2 g/mol |
| CAS Number | 1112314-18-7 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, commonly involving palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. This process allows for the formation of novel pyridine derivatives with potential enhanced biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. Studies have demonstrated that thiazole-containing compounds often possess broad-spectrum antimicrobial effects .
Antitumor Activity
The structural components of this compound suggest potential antitumor activity. Compounds with similar thiazole and pyridine structures have been reported to exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating their potency in inhibiting cell proliferation. The presence of electron-donating groups in the phenyl ring enhances this activity .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings facilitate binding to these targets, while the bromine atom may enhance stability and specificity .
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antibacterial Evaluation : A study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antimicrobial activities comparable to standard antibiotics .
- Anticancer Screening : Research on thiazole-based compounds has shown significant cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing their efficacy .
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-N-methylpyridin-2-amine | Bromine atom and pyridine | Anticancer properties |
| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | Guanidine moiety with thiazole | Antifungal and antitumor activity |
| 4-(6-amino-thiazol-2-yl)pyridine | Thiazole and pyridine linkage | Anticonvulsant activity |
The unique combination of structural features in this compound suggests enhanced biological activities compared to other similar compounds lacking these specific modifications.
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine, and how can reaction conditions be optimized?
Answer: The compound’s synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key methodologies include:
- Thiazole Ring Formation : Reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine precursors with brominated pyridine derivatives under reflux conditions. Catalysts like palladium (e.g., Pd(PPh₃)₄) or copper (e.g., CuI) are often used to facilitate cross-coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar) improve yields, as they stabilize intermediates and reduce side reactions .
- Temperature Control : Maintaining 80–120°C during cyclization steps ensures complete ring closure while avoiding decomposition .
Q. How should researchers validate the structural integrity of this compound?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at C5 of pyridine, methyl group on phenyl) via ¹H and ¹³C NMR. Key signals: δ ~2.3 ppm (CH₃ on phenyl), δ ~8.1–8.5 ppm (pyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C₁₅H₁₂BrN₃S (exact mass: 353.99 g/mol) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., thiazole vs. oxazole byproducts) by analyzing bond lengths and angles (e.g., S–C bond ≈1.71 Å in thiazole) .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data across studies?
Answer: Contradictions in bioassay results (e.g., IC₅₀ variations in kinase inhibition) often arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration, or incubation time can alter enzyme kinetics. Standardize protocols using guidelines from journals like Bioorganic & Medicinal Chemistry .
- Compound Purity : HPLC purity thresholds (>95%) and residual solvent analysis (e.g., DMF ≤500 ppm) are critical .
- Cellular vs. Enzymatic Assays : Membrane permeability (logP ≈2.5–3.5) may explain discrepancies between in vitro and cell-based results .
Q. How can computational modeling guide SAR studies for this compound?
Answer: Structure-activity relationship (SAR) studies benefit from:
- Docking Simulations : Identify key interactions (e.g., bromine’s halogen bonding with kinase active sites) using software like AutoDock Vina .
- QM/MM Calculations : Evaluate electronic effects of substituents (e.g., methyl vs. trifluoromethyl on phenyl) on binding affinity .
- ADMET Prediction : Tools like SwissADME predict metabolic stability (CYP450 inhibition) and toxicity (hERG binding) to prioritize analogs .
Q. What are the stability challenges for this compound under varying storage conditions?
Answer:
- Light Sensitivity : Bromine substituents increase susceptibility to photodegradation. Store in amber vials at –20°C .
- Hydrolytic Stability : Thiazole rings may hydrolyze in aqueous buffers (pH >8). Use lyophilized forms for long-term storage .
- Oxygen Sensitivity : Antioxidants (e.g., BHT) in DMSO stock solutions prevent radical-mediated decomposition .
Q. How can regioselectivity be ensured in cross-coupling reactions during derivative synthesis?
Answer:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Bromine as Leaving Group : The C5 bromine on pyridine undergoes SNAr reactions with amines or thiols under basic conditions (K₂CO₃ in DMF) .
- Electronic Effects : Electron-withdrawing thiazole ring activates the pyridine toward nucleophilic attack .
Methodological Recommendations
- Synthetic Reproducibility : Document inert atmosphere protocols and catalyst activation steps .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS + XRD) for structural confirmation .
- Collaborative Studies : Cross-validate biological data with independent labs to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
